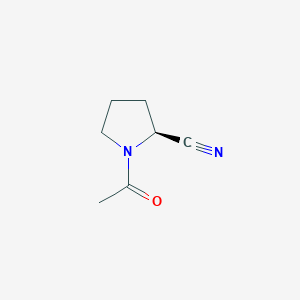
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is part of the abietane family of diterpenes and is known for its resinous properties and various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of abietic acid, which is another diterpenoid acid found in rosin. The hydrogenation process typically uses a palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of rosin from coniferous trees, followed by purification processes to isolate neoabietic acid. The extraction process includes solvent extraction and distillation techniques to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, such as neoabietic acid anhydride.
Reduction: Reduction reactions can convert it into abietyl alcohol.
Substitution: It can undergo substitution reactions with different reagents to form ureido derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and amines for substitution reactions. The conditions for these reactions vary, with temperatures ranging from room temperature to elevated temperatures depending on the desired product .
Major Products Formed
Major products formed from these reactions include neoabietic acid anhydride, abietyl alcohol, and various ureido derivatives .
Applications De Recherche Scientifique
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various chemical derivatives.
Biology: Studies have shown its potential as an anti-inflammatory and antioxidant agent.
Medicine: It has been investigated for its potential use in treating cardiovascular diseases and as an antiemetic agent.
Industry: It is used in the production of adhesives, varnishes, and other resin-based products
Mécanisme D'action
The mechanism of action of (1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to interact with 5HT3 and muscarinic receptors, which are involved in its antiemetic effects . Additionally, it can modulate the activity of protein tyrosine phosphatase 1B, which is relevant to insulin signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Abietic Acid: Another diterpenoid acid found in rosin, with similar chemical properties but different biological activities.
Dehydroabietic Acid: A derivative of abietic acid with distinct chemical and biological properties.
Levopimaric Acid: Another resin acid with similar structural features but different applications.
Uniqueness
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid is unique due to its specific structural configuration and its ability to undergo a wide range of chemical reactions. Its diverse applications in various fields, from chemistry to medicine, highlight its versatility and importance .
Propriétés
Formule moléculaire |
C20H30O2 |
|---|---|
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(1R,4aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16?,17?,19-,20-/m1/s1 |
Clé InChI |
RSWGJHLUYNHPMX-OTGCGEFBSA-N |
SMILES isomérique |
CC(C)C1=CC2=CCC3[C@@](C2CC1)(CCC[C@@]3(C)C(=O)O)C |
SMILES canonique |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


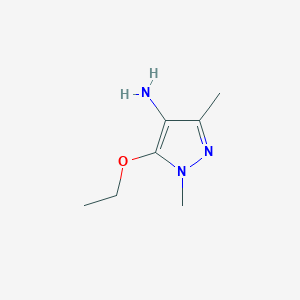

![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)
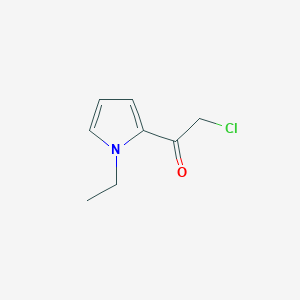
![1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione](/img/structure/B12874184.png)

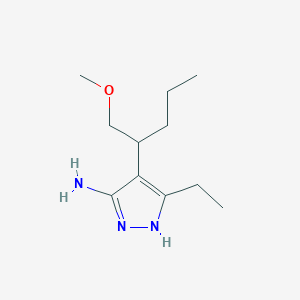

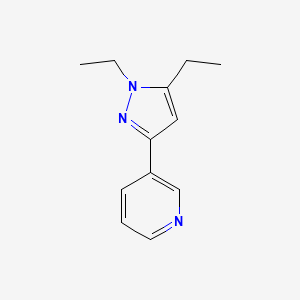
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
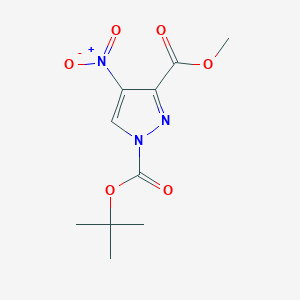

![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
